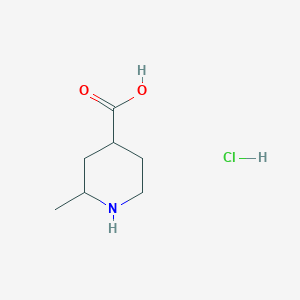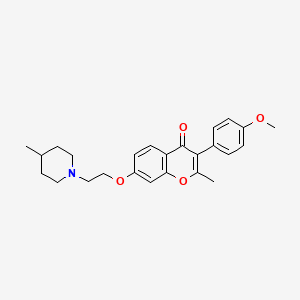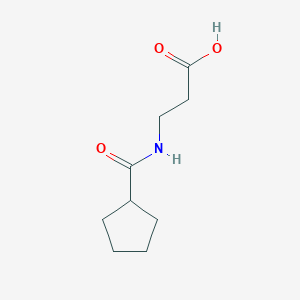
2-Methylpiperidine-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1427380-46-8 . It has a molecular weight of 179.65 and its molecular formula is C7H13NO2.ClH .
Molecular Structure Analysis
The InChI code for 2-Methylpiperidine-4-carboxylic acid hydrochloride is 1S/C7H13NO2.ClH/c1-5-4-6 (7 (9)10)2-3-8-5;/h5-6,8H,2-4H2,1H3, (H,9,10);1H . This indicates the presence of a piperidine ring with a methyl group at the 2nd position and a carboxylic acid group at the 4th position.Chemical Reactions Analysis
While specific chemical reactions involving 2-Methylpiperidine-4-carboxylic acid hydrochloride are not available, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylpiperidine-4-carboxylic acid hydrochloride include a molecular weight of 179.64 and a molecular formula of C7H14ClNO2 . Unfortunately, specific details such as boiling point and storage conditions were not available in the sources I found .Scientific Research Applications
Analytical Chemistry
Lastly, this compound can be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibrating instruments or as a reactant in chemical assays to quantify or detect other substances.
Each of these applications demonstrates the versatility of 2-Methylpiperidine-4-carboxylic acid hydrochloride in scientific research, highlighting its importance across various fields of chemistry .
properties
IUPAC Name |
2-methylpiperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-4-6(7(9)10)2-3-8-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFVCCOFVLFVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpiperidine-4-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carbothioamide](/img/structure/B2930408.png)
![3-Methyl-6-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2930409.png)





![N-Ethyl-N-[2-[4-(oxan-4-ylamino)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2930419.png)
![2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(3-methoxyphenyl)acetamide](/img/structure/B2930421.png)

